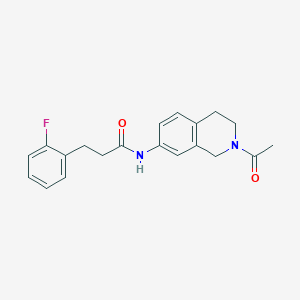

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-fluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives involves reacting 3-chloro-N-(aryl) propanamides with 1,2,3,4-tetrahydroisoquinoline in acetonitrile, leading to a series of compounds characterized by elemental analysis and spectral data. This method showcases the versatility in modifying the tetrahydroisoquinoline core for various applications, including potential HIV-1 reverse transcriptase inhibitors (Murugesan, Ganguly, & Maga, 2010).

Molecular Structure Analysis

Crystallography and molecular modeling studies provide insights into the structure-activity relationships of tetrahydroisoquinoline derivatives. The single crystal structure of a potent compound in a similar class was reported, offering a foundation for understanding the molecular conformation and its implications on biological activity (Gao, Kong, Clearfield, & Zheng, 2006).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives participate in various chemical reactions, contributing to their versatile pharmacological profiles. For example, reactions between tryptamine and flurbiprofen under specific conditions produce compounds with fragments similar to Brequinar, indicating the compound's potential in therapeutic applications (Manolov, Ivanov, & Bojilov, 2020).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. X-ray diffraction studies, for example, have elucidated the crystal structures of these compounds, providing valuable information for the optimization of their physical properties (Bai et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of tetrahydroisoquinoline derivatives. Studies on the synthesis and characterization of novel derivatives reveal their potential as antimicrobial, anti-inflammatory, and psychotropic agents, highlighting the importance of chemical modifications in enhancing biological activity (Zablotskaya et al., 2013).

Scientific Research Applications

Anticancer Agents

Research has shown the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines. A specific compound, 4u, demonstrated the ability to arrest HeLa cells in S and G2 stages and induce apoptosis, confirmed by various staining methods and flow cytometry (Fang et al., 2016).

PET AMPA Receptor Ligands

New carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed and synthesized as potential positron emission tomography AMPA receptor ligands to image brain diseases (Gao et al., 2006).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

A novel series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized and evaluated for their HIV-1 RT inhibitory activity. Among these, certain compounds were identified as significant inhibitors of HIV-1 reverse transcriptase (Murugesan et al., 2010).

Antibacterial Agents

A study described the synthesis of novel antibacterial compounds with potent activities against both Gram-positive and Gram-negative bacteria. One compound, in particular, showed significant potency against clinical isolates, surpassing that of known antibiotics like trovafloxacin (Kuramoto et al., 2003).

Fluorescence Studies for Biological Applications

N-aryl-2-aminoquinolines were synthesized and their fluorescence behavior was investigated. The study found that fluorescence quantum yield was influenced by substituent groups and solvent interactions, contributing to potential biological applications (Hisham et al., 2019).

Antimicrobial, Anti-inflammatory, and Psychotropic Activities

A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed notable sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings suggest potential applications in various therapeutic areas (Zablotskaya et al., 2013).

properties

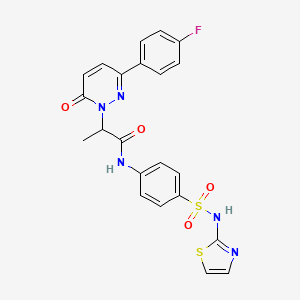

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-14(24)23-11-10-15-6-8-18(12-17(15)13-23)22-20(25)9-7-16-4-2-3-5-19(16)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKDJLOLPRFGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)